molecular formula C9H7NO2 B171678 Methyl 3-isocyanobenzoate CAS No. 198476-30-1

Methyl 3-isocyanobenzoate

Cat. No. B171678
CAS RN: 198476-30-1
M. Wt: 161.16 g/mol
InChI Key: LWXRYLFWHIMKNP-UHFFFAOYSA-N
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Description

“Methyl 3-isocyanobenzoate”, also known as “MIB” or “3-Carbomethoxyphenyl isocyanate”, is an organic compound that belongs to the class of benzoates and isocyanates . It has a molecular formula of C9H7NO3, an average mass of 177.157 Da, and a monoisotopic mass of 177.042587 Da .


Molecular Structure Analysis

“Methyl 3-isocyanobenzoate” has a simple structure with a molecular formula of C9H7NO3 .


Physical And Chemical Properties Analysis

“Methyl 3-isocyanobenzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 271.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.0±3.0 kJ/mol, a flash point of 128.1±17.1 °C, and an index of refraction of 1.529 .

Scientific Research Applications

Comprehensive Analysis of Methyl 3-isocyanobenzoate Applications

Methyl 3-isocyanobenzoate is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Organic Synthesis: Methyl 3-isocyanobenzoate serves as an organic building block in the synthesis of complex organic compounds. Its reactivity with nucleophiles makes it a valuable reagent for constructing various molecular structures, particularly in the formation of ureas and carbamates which are prevalent in pharmaceuticals and agrochemicals .

Drug Discovery: In the realm of drug discovery, this compound is used to create ligands for biological targets. For instance, it has been utilized to synthesize a high-affinity non-retinoid ligand for the Retinol-binding protein, which could have implications in treating diseases related to vitamin A deficiency .

Safety and Hazards

“Methyl 3-isocyanobenzoate” should be handled with care. It is advised to avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection, and to avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

Methyl 3-isocyanobenzoate is an aryl isocyanate . The primary targets of this compound are not explicitly mentioned in the available literature. Aryl isocyanates are generally known to react with a variety of nucleophiles, including amines and alcohols, to form ureas and carbamates, respectively.

properties

IUPAC Name

methyl 3-isocyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRYLFWHIMKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isocyanobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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